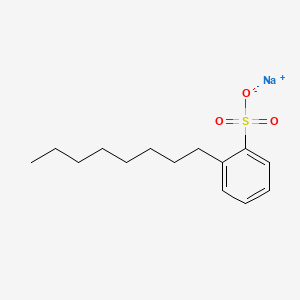

Sodium octylbenzenesulfonate

CAS No.: 28675-11-8

Cat. No.: VC18402216

Molecular Formula: C14H21NaO3S

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28675-11-8 |

|---|---|

| Molecular Formula | C14H21NaO3S |

| Molecular Weight | 292.37 g/mol |

| IUPAC Name | sodium;2-octylbenzenesulfonate |

| Standard InChI | InChI=1S/C14H22O3S.Na/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17;/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17);/q;+1/p-1 |

| Standard InChI Key | PFIOPNYSBSJFJJ-UHFFFAOYSA-M |

| Canonical SMILES | CCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isomerism

Sodium 4-octylbenzenesulfonate belongs to the class of linear alkylbenzenesulfonates (LAS), where the sulfonate group () and octyl chain () are positioned at the 1- and 4-positions of the benzene ring, respectively . This structural configuration distinguishes it from isomeric forms such as sodium 2-octylbenzenesulfonate (CAS No. 4206-40-0), where the substituents occupy adjacent positions on the aromatic ring . The para-substituted isomer is preferentially synthesized for industrial applications due to its superior surfactant properties and stability .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a melting point exceeding 300°C, indicative of its ionic lattice stability . Solubility data reveal moderate dissolution in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol, while aqueous solubility is concentration-dependent and influenced by micellization . Table 1 summarizes its principal physical properties.

Table 1: Physical Properties of Sodium 4-Octylbenzenesulfonate

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 292.37 g/mol |

| Melting Point | >300°C |

| Solubility | DMSO (slight), Methanol (slight) |

| Appearance | White to off-white crystalline powder |

| Storage Conditions | -20°C under inert atmosphere |

Spectroscopic and Chromatographic Characterization

Fourier-transform infrared (FTIR) spectroscopy typically shows strong absorption bands at 1180–1050 cm (asymmetric S=O stretching) and 1040–1000 cm (symmetric S=O stretching), corroborating the sulfonate group’s presence . High-performance liquid chromatography (HPLC) methods with UV detection at 254 nm are employed for purity assessment, achieving resolutions >98% in commercial standards .

Micellar Behavior and Critical Concentrations

Critical Micelle Concentration (CMC)

In aqueous solutions, sodium 4-octylbenzenesulfonate self-assembles into micelles at concentrations exceeding its first critical micelle concentration (CMC). A seminal study by Phys. Rev. Lett. (1978) determined CMC values through magnetic susceptibility measurements under high magnetic fields (1.4 T), revealing a pronounced alignment of rod-shaped micelles along the field lines . The second CMC (CMC), corresponding to a structural transition from spherical to cylindrical micelles, was observed at higher concentrations, underscoring the compound’s concentration-dependent aggregation behavior .

Magnetic Field Effects on Micellization

The 1978 study demonstrated that external magnetic fields (up to 1.4 T) significantly alter micellar shape distributions. At 0.1 M concentration, the axial ratio (length/diameter) of micelles increased from 2.5 (zero field) to 4.2 under magnetic exposure, attributed to diamagnetic anisotropy of the alkyl chains . This phenomenon has implications for designing magneto-responsive surfactants in controlled drug delivery systems.

Industrial and Research Applications

Detergent and Emulsification Uses

As a cost-effective surfactant, sodium 4-octylbenzenesulfonate is employed in household detergents, industrial cleansers, and emulsion polymerization processes. Its lower foam generation compared to sodium dodecyl sulfate (SDS) makes it suitable for high-speed washing machines .

Analytical Chemistry

High-purity grades serve as calibration standards in water analysis, particularly for quantifying anionic surfactants via colorimetric assays (e.g., methylene blue active substances test) .

Table 2: Commercial Availability and Pricing (2024 Data)

| Manufacturer | Packaging | Price (USD) | Purity |

|---|---|---|---|

| Sigma-Aldrich | 5 g | 255 | 97% |

| TCI Chemical | 25 g | 771 | >98% |

| Fujifilm Wako | 100 mg | 183 | ≥98% (HPLC) |

Recent Advances and Future Directions

Recent studies explore its utility in nanotechnology, particularly as a templating agent for mesoporous silica synthesis. Further research is needed to elucidate its environmental fate and potential endocrine-disrupting effects, which remain undercharacterized.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume